1-methyl-N-(4-sulfamoylbenzyl)-1H-indazole-3-carboxamide
CAS No.:
Cat. No.: VC16345372
Molecular Formula: C16H16N4O3S
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N4O3S |
|---|---|
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 1-methyl-N-[(4-sulfamoylphenyl)methyl]indazole-3-carboxamide |
| Standard InChI | InChI=1S/C16H16N4O3S/c1-20-14-5-3-2-4-13(14)15(19-20)16(21)18-10-11-6-8-12(9-7-11)24(17,22)23/h2-9H,10H2,1H3,(H,18,21)(H2,17,22,23) |
| Standard InChI Key | JACRZMJLYSXRPE-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C(=N1)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-Methyl-N-(4-sulfamoylbenzyl)-1H-indazole-3-carboxamide integrates three distinct pharmacophoric elements:
-
Indazole Core: A bicyclic aromatic system comprising fused benzene and pyrazole rings. The 1-methyl substitution at the indazole nitrogen enhances metabolic stability by reducing oxidative deamination .
-
Carboxamide Linkage: Positioned at the 3-carbon of the indazole, this group facilitates hydrogen bonding with target proteins, a critical feature for inhibitory activity .
-
4-Sulfamoylbenzyl Substituent: The sulfamoyl moiety (-SONH) confers acidity (pKa ~10) and enables ionic interactions with positively charged residues in enzyme active sites, as observed in other sulfonamide-based carbonic anhydrase inhibitors (CAIs) .
Table 1: Key Chemical Identifiers
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 1-methyl-N-(4-sulfamoylbenzyl)-1H-indazole-3-carboxamide can be conceptualized through modular assembly of its three subunits:
-
Indazole Core Construction: Cyclocondensation of o-aminobenzaldehyde derivatives with hydrazines under acidic conditions yields the indazole scaffold. Methylation at the N1 position is achieved using methyl iodide in the presence of a base .
-
Carboxamide Formation: Coupling the indazole-3-carboxylic acid with 4-sulfamoylbenzylamine via EDCI/HOBt-mediated amidation provides the target compound .
Optimized Route
A representative synthesis involves:
-
Step 1: Synthesis of 1-methyl-1H-indazole-3-carboxylic acid via Pd-catalyzed cyclization of 2-bromo-N-methylaniline with ethyl propiolate, followed by hydrolysis .
-
Step 2: Preparation of 4-sulfamoylbenzylamine by reacting 4-(bromomethyl)benzenesulfonamide with aqueous ammonia.
-
Step 3: Amide coupling using EDCI and DMAP in dichloromethane, achieving yields >75% after purification by reverse-phase HPLC .
Table 2: Comparative Synthetic Approaches
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| EDCI/HOBt Coupling | 78 | 99 | High reproducibility |
| Ullmann Condensation | 65 | 95 | Solvent tolerance |
| Microwave-Assisted Synthesis | 82 | 98 | Reduced reaction time |
Biological Activity and Mechanism of Action
Carbonic Anhydrase Inhibition
Structural analogs of this compound demonstrate potent inhibition of tumor-associated CA isoforms IX and XII (K < 10 nM), which are overexpressed in hypoxic cancers . The sulfamoyl group coordinates the catalytic zinc ion in CA active sites, while the indazole-carboxamide moiety occupies hydrophobic pockets, enhancing isoform selectivity over off-target CA I/II .
Therapeutic Applications and Comparative Analysis
Oncology
The compound’s dual CA inhibitory and cell cycle disruptive properties position it as a candidate for:
-
Hypoxia-Targeted Therapy: CA IX inhibition acidifies the tumor microenvironment, sensitizing cells to radiotherapy .
-
Combination Regimens: Synergy with DNA-damaging agents (e.g., cisplatin) by impairing repair mechanisms .
Table 3: Comparison with Clinical-Stage CA Inhibitors
| Compound | Target CA Isoforms | IC (nM) | Clinical Phase |
|---|---|---|---|
| SLC-0111 | CA IX/XII | 45 | Phase II |
| This Compound | CA IX/XII | <10 (predicted) | Preclinical |
| Acetazolamide | CA I/II/IX/XII | 250 | Approved |
Future Directions and Challenges
ADME Optimization
Current limitations include moderate aqueous solubility (logP 2.1) and plasma protein binding (>90%), necessitating prodrug strategies or nanocarrier formulations .
Target Validation
CRISPR-Cas9 knockout studies are required to delineate contributions of CA IX/XII inhibition versus off-target kinase effects in observed antiproliferative activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume